Butyloctyl salicylate

SPF Boosting Polarity UV Protection

Butyloctyl salicylate is a synthetic ester produced via the esterification of salicylic acid and 2-butyloctanol. It is a patented, multifunctional ingredient classified as a hair-conditioning agent and skin-conditioning agent , used widely in sun care, skin care, and color cosmetics at recommended concentrations of 2–10%.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 190085-41-7
Cat. No. B3049012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyloctyl salicylate
CAS190085-41-7
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O
InChIInChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3
InChIKeyCZVOIAOPRGNENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyloctyl Salicylate (CAS 190085-41-7): A Multifunctional High-Polarity Ester for Sun Care Formulation Procurement


Butyloctyl salicylate is a synthetic ester produced via the esterification of salicylic acid and 2-butyloctanol . It is a patented, multifunctional ingredient classified as a hair-conditioning agent and skin-conditioning agent [1], used widely in sun care, skin care, and color cosmetics at recommended concentrations of 2–10% . It functions primarily as a high-polarity solvent, emollient, and SPF/PFA performance enhancer . Unlike salicylate-based UV filters such as ethylhexyl salicylate and homosalate, butyloctyl salicylate is not an approved active sunscreen ingredient in major jurisdictions but acts as a functional excipient that significantly boosts the efficacy of both organic and inorganic UV filters .

Why Butyloctyl Salicylate Cannot Be Replaced by Other Salicylate Esters in Sun Care Formulations


Generic substitution of butyloctyl salicylate with other salicylates (e.g., ethylhexyl salicylate, homosalate) or low-polarity emollients (e.g., dimethicone) is technically infeasible due to fundamentally divergent ADME profiles, polarity-driven solvency properties, and safety-irritancy profiles [1][2]. In vitro ADME testing demonstrates that butyloctyl salicylate exhibits markedly different permeability, plasma stability, and hepatic clearance from homologs like octisalate and homosalate, precluding its use as a read-across analog [1]. Furthermore, its high dielectric constant and polarity enable SPF boosting (+169% vs. dimethicone) and photostabilization of avobenzone that cannot be replicated by lower-polarity alternatives [2][3]. Substitution with undiluted ethylhexyl salicylate also introduces a quantifiably higher risk of dermal irritation [4].

Quantitative Differential Evidence for Butyloctyl Salicylate vs. Comparators in Sun Care and Cosmetic Applications


In Vitro SPF Enhancement: Butyloctyl Salicylate vs. Dimethicone (Polarity-Driven Boosting)

Butyloctyl salicylate demonstrates superior SPF enhancement compared to low-polarity emollients like dimethicone. In a controlled sunscreen formulation study, replacing dimethicone with butyloctyl salicylate increased the in vitro SPF by 169% (SPF 44.10 vs. 16.40) and PA rating from 5.57 to 7.93 [1]. This effect is attributed to the high polarity of butyloctyl salicylate, which optimizes the UV absorption efficiency of the overall formulation.

SPF Boosting Polarity UV Protection

ADME Profile Divergence: Butyloctyl Salicylate vs. Octisalate and Homosalate in Read-Across Safety

In vitro ADME studies reveal that butyloctyl salicylate is an unsuitable analog for octisalate and homosalate, in contrast to cyclohexyl salicylate which was identified as a suitable analog [1]. Key differentiating properties include its permeability in Caco-2 cells, plasma stability, and extent of hydrolysis to salicylic acid. Specifically, in vitro hepatic clearance using primary human hepatocytes predicted a clearance of 20.5% for butyloctyl salicylate, compared to 47.1% for ethylhexyl salicylate and 45.7% for homosalate [2], indicating a 2.3× slower hepatic metabolism.

ADME Read-Across Safety Assessment

SPF Boosting in Mineral Sunscreens: In Vivo 15%+ SPF/PA Increase vs. Control

In a ZnO-only mineral sun care formulation, the inclusion of 7.5% butyloctyl salicylate (SUNBOS) resulted in a >15% increase in both in vivo SPF and PA values compared to the control formulation without the ester [1]. This confirms the compound's efficacy as an SPF/PA booster even in systems devoid of organic UV filters, where its dispersant and film-forming properties enhance the performance of inorganic particles.

Mineral Sunscreen SPF Boosting In Vivo

Solvent Performance: Butyloctyl Salicylate vs. Traditional Solvents in SPF and Avobenzone Stabilization

Butyloctyl salicylate was identified as one of the four highest-performing solvents for maximizing in vitro SPF when combined with UVB filters like homosalate and ethylhexyl salicylate [1]. In solvent-UV filter mixtures, butyloctyl salicylate delivered an SPF of up to 397.2 with homosalate, comparable to diethylhexyl 2,6-naphthalate and ethylhexyl methoxycrylene [1]. Additionally, its high polarity (dielectric constant ~5.35) enables superior photostabilization of avobenzone by optimizing energy transfer, a capability not observed with non-polar solvents [2].

Solvent Photostability Avobenzone

Dermal Irritation Profile: Butyloctyl Salicylate vs. Undiluted Ethylhexyl Salicylate

In standardized dermal irritation tests on rabbit skin, applications of butyloctyl salicylate, isodecyl salicylate, and tridecyl salicylate produced no irritation, whereas undiluted ethylhexyl salicylate produced minimal to mild irritation [1]. This indicates a more favorable local tolerance profile for butyloctyl salicylate compared to the widely used active sunscreen ethylhexyl salicylate (octisalate).

Safety Irritation Toxicology

Optimized Industrial Application Scenarios for Butyloctyl Salicylate Based on Quantitative Differentiation


High-SPF Mineral Sunscreens with Reduced Whitening

Formulators developing ZnO- or TiO2-based sunscreens can incorporate 5–7.5% butyloctyl salicylate to achieve a >15% boost in in vivo SPF and PA without additional active filters [1]. This enables a reduction in mineral particle load, mitigating whitening and improving aesthetics, while maintaining or exceeding label claims [1].

Cost-Efficient Organic Sunscreen Optimization

In organic UV filter systems, butyloctyl salicylate serves as a high-polarity solvent that elevates formulation SPF from 16.4 to 44.1 when replacing dimethicone [2]. This allows formulators to reduce the concentration of expensive active ingredients while meeting target SPF/PA values, improving cost-performance ratios [2][3].

Photostabilization of Avobenzone in Broad-Spectrum Formulations

Butyloctyl salicylate's high dielectric constant (5.35) and polarity optimize energy transfer, effectively quenching the excited state of avobenzone and preventing its photodegradation [4]. This ensures sustained UVA protection and formulation stability, addressing a critical challenge in broad-spectrum sunscreens [4].

Gentle Leave-On Cosmetics for Sensitive Skin

Given its non-irritating profile compared to undiluted ethylhexyl salicylate [5], butyloctyl salicylate is the preferred emollient and solvent for hypoallergenic sunscreens, tinted moisturizers, and daily-wear SPF products intended for sensitive or reactive skin types [5].

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